molecular formula C17H23BN2O2 B1406425 1-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 1430750-33-6

1-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Cat. No. B1406425
M. Wt: 298.2 g/mol
InChI Key: YZRNICKGRPOILY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction1. It can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate1.


Scientific Research Applications

Synthesis and Characterization

  • 1-(1-Phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole and similar compounds are synthesized and characterized through various methods like FT-IR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure and conformational analysis of these compounds (Liao et al., 2022), (Yang et al., 2021).

Molecular Structure Analysis

  • Density Functional Theory (DFT) is utilized to calculate and confirm the molecular structures of these compounds, aligning with results obtained from X-ray diffraction. This approach reveals detailed molecular structure characteristics and conformations (Yang et al., 2021).

Application in Polymer Synthesis

  • These compounds are used as intermediates in the synthesis of various polymers. For example, they play a role in the synthesis of heterodisubstituted polyfluorenes, which are crucial for bright and enduring fluorescence in nanoparticles (Fischer et al., 2013).

Biological Evaluation

  • Some derivatives of these compounds are evaluated for their biological activities, such as anticancer effects, showing potential in medical research (Zheng et al., 2010).

Role in Organic Synthesis

  • These compounds are significant intermediates in organic synthesis, contributing to the creation of biologically active compounds like crizotinib (Kong et al., 2016).

Use in Material Science

  • These compounds find applications in material science, especially in the synthesis of polymers and materials with specific optical properties, which are applicable in areas like organic solar cells (Meena et al., 2018).

properties

IUPAC Name

1-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2/c1-13(14-9-7-6-8-10-14)20-12-15(11-19-20)18-21-16(2,3)17(4,5)22-18/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRNICKGRPOILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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